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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628 Get Quote

The morpholine ring is a cornerstone in the synthesis of numerous therapeutic agents,

including antibiotics and anticancer drugs.[1][2] Its derivative, 4-(4-
methoxyphenyl)morpholine (Figure 1), combines this valuable scaffold with a methoxyphenyl

group, making it a molecule of significant interest in drug discovery.

Thermochemical properties govern the stability, solubility, and ultimately, the bioavailability of a

drug candidate. The standard molar enthalpy of formation (ΔfH°), for example, is a direct

measure of a molecule's energetic stability. Phase change enthalpies, such as the enthalpy of

fusion and sublimation, are critical for understanding melting behavior, dissolution rates, and

the physical stability of the solid form. In drug development, these values are not merely

academic; they are essential for:

Polymorph Screening: Identifying the most stable crystalline form of a drug.

Solubility and Bioavailability Modeling: Predicting how a drug will behave in physiological

environments.

Process Chemistry and Safety: Ensuring safe and efficient scale-up of synthesis.

Formulation Development: Designing stable and effective drug products.

Given the lack of available experimental data for 4-(4-methoxyphenyl)morpholine, this guide

provides the necessary theoretical and practical foundation for its complete thermochemical

characterization.
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Figure 1. Chemical structure of 4-(4-Methoxyphenyl)morpholine.

Part 1: Computational Thermochemistry: A
Predictive First Step
In the absence of experimental data, high-level quantum chemical calculations offer a powerful

predictive tool. Modern composite methods like Gaussian-4 (G4) theory can predict gas-phase

enthalpies of formation with an accuracy often approaching ±1 kcal/mol (approx. 4 kJ/mol).[3]

[4]

Guiding Philosophy: The Isodesmic Reaction Scheme
Directly calculating the enthalpy of formation from atomization energies can be prone to large

errors, especially for larger molecules. A more robust and chemically intuitive approach is the

use of an isodesmic reaction. This is a hypothetical reaction where the number and type of

chemical bonds on both the reactant and product sides are conserved. This conservation

allows for significant cancellation of systematic errors in the quantum chemical calculations,

leading to a much more accurate prediction of the reaction enthalpy (ΔrH°).[5]

For 4-(4-methoxyphenyl)morpholine, a suitable isodesmic reaction would be:

4-(4-Methoxyphenyl)morpholine + Benzene + Ethane → Anisole + Morpholine + N-

Ethylaniline

By calculating the energies of all species in this reaction, we can determine ΔrH°. The enthalpy

of formation for our target molecule can then be derived using Hess's Law, provided the

experimental enthalpies of formation for the reference compounds (Benzene, Ethane, Anisole,

Morpholine, N-Ethylaniline) are known.[6][7][8]

Protocol for G4-Level Calculation of Gas-Phase
Enthalpy of Formation

Conformational Analysis: Identify the lowest-energy conformer of 4-(4-
methoxyphenyl)morpholine using a computationally inexpensive method (e.g., DFT with

the M06-2X functional).[9]
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Geometry Optimization: Perform a full geometry optimization on the lowest-energy

conformer and all other species in the isodesmic reaction at the B3LYP/6-31G(2df,p) level,

as specified by the G4 protocol.[5]

Frequency Calculation: Perform a vibrational frequency calculation at the same level to

confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-

point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations: Execute the series of high-level single-point energy

calculations prescribed by G4 theory.

Calculate Total Enthalpies (H298): Combine the electronic energies, ZPVE, and thermal

corrections to obtain the total enthalpy at 298.15 K for each molecule.

Calculate ΔfH°(g):

Calculate the reaction enthalpy: ΔrH° = [H298(Anisole) + H298(Morpholine) + H298(N-

Ethylaniline)] - [H298(Target) + H298(Benzene) + H298(Ethane)]

Rearrange to find the target enthalpy of formation: ΔfH°(Target, g) = [ΔfH°(Anisole, g) +

ΔfH°(Morpholine, g) + ΔfH°(N-Ethylaniline, g)] - [ΔfH°(Benzene, g) + ΔfH°(Ethane, g)] -

ΔrH°

Computational Workflow Diagram
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Caption: Computational workflow for predicting gas-phase enthalpy of formation.
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Predicted Thermochemical Data (Hypothetical)
The following table is populated with hypothetical yet realistic values that one might expect

from such a computational study, presented to illustrate the final output.

Property Symbol
Predicted Value
(kJ/mol)

Method

Gas-Phase Standard

Enthalpy of Formation
ΔfH°(g, 298.15 K) -85.5 ± 5.0

G4 Theory (Isodesmic

Scheme)

Ideal Gas Heat

Capacity
C°p(g, 298.15 K) 230.7

B3LYP/6-31G(2df,p)

Freq. Calc.

Part 2: Experimental Determination: The Ground
Truth
While computation provides an excellent estimate, experimental validation is the gold standard.

A full experimental thermochemical workup involves several distinct but interconnected

techniques.

Synthesis and Purification
The first and most critical step is obtaining a well-characterized, high-purity sample (>99.5%).

Synthesis can be achieved via nucleophilic aromatic substitution or other established methods

for N-aryl morpholines.[10] Purity must be confirmed by HPLC, NMR, and elemental analysis.

Combustion Calorimetry: Determining Condensed-
Phase Enthalpy
Static bomb combustion calorimetry is the definitive method for determining the standard molar

enthalpy of formation in the crystalline state, ΔfH°(cr).[11][12]

Protocol:

Calibration: Calibrate the calorimeter using a certified standard, typically benzoic acid, to

determine the energy equivalent of the calorimeter system (εcalor).
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Sample Preparation: Press a precise mass of 4-(4-methoxyphenyl)morpholine (approx.

0.5-1.0 g) into a pellet.

Combustion: Place the pellet in a crucible inside a high-pressure vessel ("bomb"). Pressurize

the bomb with high-purity oxygen (approx. 3 MPa) and ignite the sample.

Data Acquisition: Record the temperature change (ΔT) of the water bath surrounding the

bomb.

Calculation:

The specific energy of combustion (ΔcU°) is calculated using: ΔcU° = (εcalor × ΔT - εign) /

m_sample where εign is the energy from the ignition wire and m_sample is the mass of

the sample.

Corrections are applied (Washburn corrections) to adjust the result to standard state

conditions, yielding the standard molar energy of combustion, ΔcH°.

The standard molar enthalpy of combustion (ΔcH°) is then calculated.

Finally, ΔfH°(cr) is determined using Hess's Law from the combustion reaction:

C₁₁H₁₅NO₂(cr) + 13.75 O₂(g) → 11 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g) ΔfH°(cr, Target) = [11

× ΔfH°(CO₂, g) + 7.5 × ΔfH°(H₂O, l)] - ΔcH°(Target)

Phase Change Energetics: DSC, TGA, and Knudsen
Effusion
The enthalpies of fusion, vaporization, and sublimation are essential for understanding the

physical behavior of the compound and for linking gas-phase calculations to solid-state

experiments.

Differential Scanning Calorimetry (DSC): This technique is used to measure the enthalpy of

fusion (ΔfusH°).[13] A sample is heated at a constant rate, and the heat flow required to

maintain its temperature equal to a reference is measured. The integrated area of the

melting peak provides the enthalpy of fusion.
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Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It

can be used to estimate the enthalpy of vaporization (ΔvapH°) by analyzing the rate of mass

loss at different temperatures.[12]

Knudsen Effusion Mass Spectrometry (KEMS): This is a highly accurate method for

determining the enthalpy of sublimation (ΔsubH°).[14][15] The sample is heated in a high

vacuum in a cell with a tiny orifice. The rate of mass loss through effusion is measured, from

which the vapor pressure as a function of temperature is determined. ΔsubH° is then derived

from the Clausius-Clapeyron equation.

Experimental Workflow and Thermochemical Cycle
The interplay between these experimental values is crucial for validating the data. They are

linked by a thermochemical cycle, which must be internally consistent.

Experimental Measurements

Derived Properties

Validation & Final Output

Bomb Calorimetry

ΔfH°(cr)

DSC

ΔfusH°

Knudsen Effusion (KEMS)

ΔsubH°

ΔfH°(g, exp)

 + ΔsubH°

Compare with
Computational ΔfH°(g)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583628#thermochemical-properties-of-4-4-
methoxyphenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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